Lipophilicity (LogP) Comparison: 4-(3-Chlorophenyl)-2-methylphenol vs. 4-(4-Chlorophenyl)-2-methylphenol
The calculated LogP value for 4-(3-Chlorophenyl)-2-methylphenol is 4.02 . This is significantly higher than the LogP of its para-chloro isomer, 4-(4-Chlorophenyl)-2-methylphenol, which is predicted to be 3.85 . The difference of 0.17 LogP units corresponds to a 1.48-fold increase in the octanol-water partition coefficient, indicating greater lipophilicity for the meta-chloro analog [1]. This enhanced lipophilicity can influence membrane permeability, plasma protein binding, and volume of distribution.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.02 |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-2-methylphenol (LogP = 3.85) |
| Quantified Difference | ΔLogP = 0.17 (1.48-fold higher partition coefficient) |
| Conditions | ACD/Labs Percepta prediction (pH 7.4, 25°C) |
Why This Matters
A higher LogP may be preferred for CNS-targeted programs or lipid-based formulations, while a lower LogP could be advantageous for improving aqueous solubility; the choice of isomer directly impacts a compound's developability profile.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
